molecular formula C4H8FNO2 B3031738 Butanoic acid, 4-amino-2-fluoro-, (R)- CAS No. 65529-63-7

Butanoic acid, 4-amino-2-fluoro-, (R)-

Cat. No.: B3031738
CAS No.: 65529-63-7
M. Wt: 121.11 g/mol
InChI Key: ASXBTBJGHQPOPY-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-amino-2-fluoro-, ®-: is a chemical compound with the molecular formula C4H8FNO2. It contains a carboxylic acid group, an amino group, and a fluorine atom attached to the butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-amino-2-fluoro-, ®- can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The amino group can be introduced through reductive amination or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of Butanoic acid, 4-amino-2-fluoro-, ®- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-amino-2-fluoro-, ®- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Butanoic acid, 4-amino-2-fluoro-, ®- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Butanoic acid, 4-amino-2-fluoro-, ®- involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 4-amino-2-chloro-, ®-
  • Butanoic acid, 4-amino-2-bromo-, ®-
  • Butanoic acid, 4-amino-2-iodo-, ®-

Uniqueness

Butanoic acid, 4-amino-2-fluoro-, ®- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated counterparts. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

(2R)-4-amino-2-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBTBJGHQPOPY-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428302
Record name Butanoic acid, 4-amino-2-fluoro-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65529-63-7
Record name Butanoic acid, 4-amino-2-fluoro-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 4-amino-2-fluoro-, (R)-
Reactant of Route 2
Butanoic acid, 4-amino-2-fluoro-, (R)-
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 4-amino-2-fluoro-, (R)-
Reactant of Route 4
Butanoic acid, 4-amino-2-fluoro-, (R)-
Reactant of Route 5
Butanoic acid, 4-amino-2-fluoro-, (R)-
Reactant of Route 6
Butanoic acid, 4-amino-2-fluoro-, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.